CO1686-DA -

CO1686-DA

Catalog Number: EVT-255878
CAS Number:
Molecular Formula: C24H26F3N7O2
Molecular Weight: 501.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CO1686-DA, is a CO1686 precursor, also a des-acryl analogue of CO1686. CO1686 is an orally available small molecule, irreversible inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. EGFR inhibitor CO1686 binds to and inhibits mutant forms of EGFR, including T790M, thereby leading to cell death of resistant tumor cells. Compared to other EGFR inhibitors, CO1686 inhibits T790M, a secondary acquired resistance mutation, as well as other mutant EGFRs and may have therapeutic benefits in tumors with T790M-mediated resistance to other EGFR tyrosine kinase inhibitors. This agent shows minimal activity against wild-type EGFR, hence does not cause certain dose-limiting toxicities.
Overview

CO1686-DA, also known as Rociletinib, is a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR) specifically designed to target activating mutations in EGFR, including the T790M mutation commonly associated with resistance to first- and second-generation EGFR inhibitors. This compound has shown promise in treating non-small cell lung cancer (NSCLC) patients who harbor these mutations. The development of CO1686-DA is significant as it aims to improve the efficacy of cancer treatment by selectively inhibiting mutated forms of EGFR while sparing the wild-type receptor, thus minimizing side effects.

Source

CO1686-DA was developed by Clovis Oncology and has undergone various preclinical and clinical evaluations. Its synthesis and biological evaluation have been documented in several studies, highlighting its mechanism of action, efficacy against resistant mutations, and structural properties .

Classification

CO1686-DA is classified as an antineoplastic agent and specifically as a protein kinase inhibitor. It falls under the category of small molecule inhibitors targeting tyrosine kinases, with a particular focus on the EGFR signaling pathway involved in tumor growth and proliferation.

Synthesis Analysis

Methods

The synthesis of CO1686-DA involves several key steps that incorporate advanced organic chemistry techniques. The primary synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 5-iodo-m-phenylenediamine.
  2. Key Reactions: The iodination of the diaminophenyl group is achieved through a series of reactions involving sulfuric acid and potassium iodide, followed by purification processes like high-performance liquid chromatography (HPLC) for product isolation .
  3. Final Product Formation: The final compound is produced through palladium-catalyzed stannylation reactions, resulting in high radiochemical yields necessary for biological evaluations.

Technical Details

The synthesis has been optimized to yield high purity and specific activity for biological testing. For instance, the radiolabeled derivative ([125I]ICO1686) was synthesized using N-chlorosuccinimide as an oxidizing agent, achieving over 99% radiochemical purity .

Molecular Structure Analysis

Structure

CO1686-DA features a complex molecular structure characterized by an anilinopyrimidine core that is crucial for its binding affinity to EGFR. The compound covalently binds to the Cys797 residue within the ATP-binding pocket of the receptor, which is essential for its inhibitory activity against mutant forms of EGFR .

Data

Key structural data include:

  • Molecular Formula: C20H22F3N5O2
  • Molecular Weight: Approximately 413.42 g/mol
  • Crystallography: Crystal structures of CO1686-DA bound to EGFR mutants reveal insights into its binding mode and interactions with key residues such as Met793 and Leu844, which facilitate selective inhibition .
Chemical Reactions Analysis

Reactions

CO1686-DA primarily acts through covalent modification of the EGFR protein. Its mechanism involves:

  1. Covalent Bond Formation: The compound forms a stable covalent bond with the thiol group of Cys797 in the active site of EGFR.
  2. Inhibition Mechanism: This interaction prevents ATP from binding to the kinase domain, effectively inhibiting downstream signaling pathways responsible for tumor growth.

Technical Details

The inhibition kinetics have been quantified, showing that CO1686-DA exhibits low nanomolar IC50 values against mutant EGFR forms (e.g., T790M), indicating potent inhibitory activity .

Mechanism of Action

The mechanism by which CO1686-DA exerts its effects involves several steps:

  1. Binding to Mutant EGFR: CO1686-DA selectively binds to mutant forms of EGFR (L858R/T790M), stabilizing them in an inactive conformation.
  2. Signal Disruption: By inhibiting EGFR activity, CO1686-DA disrupts signaling pathways that promote cell proliferation and survival in cancer cells.
  3. Cell Cycle Arrest: This leads to apoptosis in tumor cells that depend on aberrant EGFR signaling for growth .

Data

Studies have shown that CO1686-DA effectively reduces cell viability in NSCLC models harboring resistant mutations, confirming its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

CO1686-DA is typically presented as a solid crystalline form with good solubility in organic solvents. Its melting point and specific optical rotation are critical parameters assessed during characterization.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under physiological conditions but sensitive to light and moisture.

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm structural integrity and purity during synthesis .

Applications

Scientific Uses

CO1686-DA has significant applications in cancer research and therapy:

  1. Targeted Therapy for NSCLC: It is primarily used in clinical settings for patients with NSCLC exhibiting activating mutations in EGFR.
  2. Research Tool: In vitro studies utilize CO1686-DA to investigate resistance mechanisms in cancer cells, contributing to the development of next-generation inhibitors.
  3. Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to enhance efficacy against resistant tumors .

Properties

Product Name

CO1686-DA

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5

SMILES

NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1

Synonyms

CO1686 DA; CO1686DA; desacryl analogue of CO1686; CO1686 precursor.;1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.